Acetate monohydrate

Stoichiometry Karl Fischer calibration Gravimetric analysis

Acetate monohydrate (CAS 19215-29-3) delivers a gravimetrically precise 23.07% water content in a fixed 1:1 acetic acid–water adduct (MW 78.07 g/mol). This stoichiometric definition eliminates batch-to-batch water variability found in glacial acetic acid or aqueous solutions. Use it as a traceable Karl Fischer titration reference, a single-source reagent for MOF synthesis, or a defined intermediate for oxidative transformations where hydration state governs electron transfer kinetics. For R&D and scale-up processes demanding reproducible water stoichiometry, this crystalline solid is the unambiguous choice.

Molecular Formula C2H6O3
Molecular Weight 78.07 g/mol
CAS No. 19215-29-3
Cat. No. B8551615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetate monohydrate
CAS19215-29-3
Molecular FormulaC2H6O3
Molecular Weight78.07 g/mol
Structural Identifiers
SMILESCC(=O)O.O
InChIInChI=1S/C2H4O2.H2O/c1-2(3)4;/h1H3,(H,3,4);1H2
InChIKeyPQLVXDKIJBQVDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetate Monohydrate CAS 19215-29-3: Technical Profile and Procurement-Relevant Specifications


Acetate monohydrate (CAS 19215-29-3), also designated as acetic acid hydrate (1:1) or acetic acid–water (1/1), is a defined 1:1 stoichiometric molecular adduct with the molecular formula C₂H₆O₃ and a precise molecular weight of 78.07 g/mol . As a hydrate rather than a metal salt or ester derivative, this compound exists as a distinct chemical species wherein one water molecule is crystallographically associated with one acetic acid molecule . Its primary industrial and research relevance lies in applications requiring precisely controlled water content in acetic acid systems, including as a reference standard for Karl Fischer titration calibration, as a defined intermediate in synthetic organic chemistry protocols, and as a precursor for the preparation of metal-organic frameworks (MOFs) and coordination polymers . The compound is commercially available from specialized chemical suppliers, with documented use in oxidative processes where it facilitates electron transfer between substrates .

Why Glacial Acetic Acid Cannot Substitute for Acetate Monohydrate CAS 19215-29-3 in Hydrate-Sensitive Applications


Substitution of acetate monohydrate with glacial acetic acid or aqueous acetic acid solutions introduces uncontrolled compositional variability that may compromise experimental reproducibility and process consistency in hydrate-dependent applications. Glacial acetic acid (CAS 64-19-7) contains ≤0.15% water by specification, while dilute acetic acid solutions exhibit batch-to-batch water content fluctuations depending on preparation method and storage conditions . Acetate monohydrate, by contrast, provides a fixed 1:1 stoichiometric ratio of acetic acid to water (equivalent to 23.07% water by weight), enabling precise gravimetric control in moisture-sensitive syntheses and eliminating the need for separate water addition or Karl Fischer verification steps . This stoichiometric definition is particularly critical in metal-organic framework (MOF) synthesis, where the water-to-acetate ratio directly influences coordination geometry and framework topology . Furthermore, in oxidative catalysis applications, the hydrated state of acetate monohydrate has been documented to facilitate electron transfer mechanisms that differ from those observed with anhydrous acetate salts .

Acetate Monohydrate CAS 19215-29-3: Quantifiable Differentiation Evidence for Procurement Decisions


Stoichiometric Water Content Precision: Acetate Monohydrate vs. Glacial Acetic Acid and Aqueous Solutions

Acetate monohydrate (CAS 19215-29-3) provides a precisely defined water content of 23.07% by weight based on its fixed 1:1 acetic acid–water stoichiometry (C₂H₆O₃, MW 78.07 g/mol, with water comprising 18.015 g/mol of the total molecular weight) . In comparison, glacial acetic acid (CAS 64-19-7) contains ≤0.15% water by specification, while aqueous acetic acid solutions exhibit variable water content that must be verified via Karl Fischer titration for each preparation . For a 100 g batch requiring 5% water in acetic acid for a MOF synthesis, acetate monohydrate provides water content of 23.07 ± 0.00% (stoichiometric limit) versus glacial acetic acid at 0.15 ± 0.05% (vendor specification variance) .

Stoichiometry Karl Fischer calibration Gravimetric analysis Moisture-sensitive synthesis

Molecular Weight Precision: Acetate Monohydrate vs. Acetic Acid in Stoichiometric Calculations

Acetate monohydrate possesses a precisely defined molecular weight of 78.07 g/mol, which accounts for the stoichiometric inclusion of one water molecule per acetic acid unit . This contrasts with glacial acetic acid (MW 60.05 g/mol), which requires separate calculation and addition of water equivalents when hydrated reaction conditions are specified [1]. For a reaction requiring 0.1 mol of acetic acid in a hydrated medium, using acetate monohydrate requires weighing 7.807 g (accounting for both acid and water in a single weighing) versus weighing 6.005 g of glacial acetic acid plus 1.802 g of water (two separate weighings with cumulative weighing error) [2].

Stoichiometry Reaction scaling Gravimetric analysis Synthetic chemistry

Catalytic Activity Differentiation: Acetate Monohydrate as a MOF Precursor with Specific Framework Outcomes

Acetate monohydrate (CAS 19215-29-3) has been specifically employed as a precursor in the preparation of metal-organic frameworks (MOFs), where the hydrated acetate moiety participates in coordination chemistry that influences framework topology and pore architecture . The hydrated state of the acetate group facilitates electron transfer between substrates in oxidative processes, a property that is not fully replicated by anhydrous acetate salts or free acetic acid solutions . While direct quantitative catalytic activity comparisons between acetate monohydrate and alternative precursors are not available in the peer-reviewed literature, class-level inference from manganese acetate precursor studies suggests that the hydration state of acetate precursors can influence catalyst dispersion, particle size distribution, and crystalline phase formation in supported metal oxide catalysts [1].

Metal-organic frameworks MOF synthesis Coordination chemistry Catalysis

Acetate Monohydrate CAS 19215-29-3: Recommended Application Scenarios for Scientific and Industrial Use


Karl Fischer Titration Calibration Standard Preparation

Acetate monohydrate (CAS 19215-29-3) serves as a gravimetrically precise water content reference material for calibrating Karl Fischer titration instruments and validating method accuracy. The compound's fixed 23.07% stoichiometric water content eliminates the need for independent water content verification via alternative analytical methods, providing a traceable reference point for moisture determination in pharmaceutical raw materials, fine chemicals, and hygroscopic substances. In contrast to aqueous acetic acid solutions that require per-batch Karl Fischer verification , acetate monohydrate provides a stable, non-hygroscopic crystalline solid that can be accurately weighed using standard analytical balances.

Hydrate-Controlled Metal-Organic Framework (MOF) Synthesis

In metal-organic framework (MOF) synthesis, precise control over water-to-ligand stoichiometry is critical for achieving desired framework topologies and pore dimensions. Acetate monohydrate provides a single-source reagent that delivers both acetate ligands and precisely one water equivalent per formula unit . This eliminates the need for separate water addition and reduces the risk of over-hydration that can lead to amorphous products or undesired polymorphs. The compound has documented utility in the preparation of MOFs for gas storage and separation applications .

Oxidative Organic Synthesis Requiring Defined Hydration State

For oxidative organic transformations where water participates as a stoichiometric reactant or where hydration state influences electron transfer kinetics, acetate monohydrate offers a defined 1:1 acid-to-water ratio that glacial acetic acid cannot provide without external water addition . The compound's documented ability to facilitate electron transfer between substrates in oxidative processes makes it a candidate precursor for catalyst preparation and reaction optimization where hydration state reproducibility is paramount. This application scenario is particularly relevant when scaling reactions from milligram discovery-scale to kilogram production-scale, where batch-to-batch consistency in water content directly impacts yield reproducibility.

Reference Standard for Hydrate Stoichiometry Studies

In academic and industrial research focused on hydrate formation, crystal engineering, and solvatomorphism, acetate monohydrate (CAS 19215-29-3) serves as a well-defined model compound for studying 1:1 stoichiometric hydrates. With its precise molecular weight of 78.07 g/mol and fixed composition , the compound provides a benchmark system for validating computational models of hydrogen bonding networks, for calibrating thermal analysis instruments (TGA/DSC) in hydrate decomposition studies, and for establishing reference data in crystallographic databases. The commercial availability of this specific CAS-registered hydrate distinguishes it from in situ prepared mixtures, ensuring batch-to-batch compositional fidelity across independent research groups.

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